4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate
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Overview
Description
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used in fluorescence studies due to its ability to emit light upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate typically involves multiple steps, starting with the preparation of the anthracene core. The dimethylamino groups are introduced through a series of substitution reactions, followed by the addition of the carboxybenzoate group. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and pigments for various applications .
Mechanism of Action
The mechanism of action of 4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds and the dimethylamino groups, which facilitate the absorption and emission of light. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
6-Carboxytetramethylrhodamine: Another fluorescent dye with similar structural features and applications.
Tetramethylrhodamine: Widely used in fluorescence microscopy and flow cytometry.
Rhodamine B: Known for its use in dye lasers and as a tracer dye in water studies .
Uniqueness
4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate stands out due to its unique combination of structural features, which provide enhanced fluorescence properties and stability compared to other similar compounds. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biological and medical research .
Properties
Molecular Formula |
C28H28N2O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate |
InChI |
InChI=1S/C28H28N2O4/c1-28(2)23-14-17(29(3)4)8-11-20(23)25(21-12-9-18(30(5)6)15-24(21)28)22-13-16(26(31)32)7-10-19(22)27(33)34/h7-15H,1-6H3,(H-,31,32,33,34) |
InChI Key |
FQMMVXYOVGIGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=[N+](C)C)C=CC2=C(C3=C1C=C(C=C3)N(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O)C |
Origin of Product |
United States |
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